5-Bromo-1,2-thiazol-4-amine
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Overview
Description
5-Bromo-1,2-thiazol-4-amine is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 5-position and an amino group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2-thiazol-4-amine typically involves the bromination of 1,2-thiazol-4-amine. One common method is the reaction of 1,2-thiazol-4-amine with bromine in an appropriate solvent under controlled conditions . The reaction is usually carried out at low temperatures to prevent over-bromination and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2-thiazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amino-thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
5-Bromo-1,2-thiazol-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is used in studies to understand the mechanisms of action of thiazole derivatives and their interactions with biological targets.
Industrial Applications: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-1,2-thiazol-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or DNA, leading to various biological effects. For example, it may inhibit enzyme activity or interfere with DNA replication, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromothiazole: Similar structure but with the amino group at the 2-position.
4-Bromo-1,2-thiazol-5-amine: Similar structure but with the bromine atom at the 4-position.
Uniqueness
5-Bromo-1,2-thiazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the bromine and amino groups influences its reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-bromo-1,2-thiazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S/c4-3-2(5)1-6-7-3/h1H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOXKDHLPHCPIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=C1N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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